molecular formula C19H15ClN4OS B2520158 N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide CAS No. 483292-11-1

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No.: B2520158
CAS No.: 483292-11-1
M. Wt: 382.87
InChI Key: LIGSUMHVGDTTIZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoline core fused with a quinoline scaffold, substituted with a methyl group at position 5 and a sulfanyl-linked acetamide moiety at position 1.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSUMHVGDTTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoline 5-methyl, 1-sulfanylacetamide-N-(4-chlorophenyl) ~428.9* Not explicitly reported (inferred: kinase inhibition, immunomodulation)
2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide Thieno-triazolo-diazepine 4-chlorophenyl, 4-hydroxyphenyl 504.0 BET bromodomain inhibition (anticancer)
2-{[5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiazolo-triazole 4-chlorophenyl, 2-furylmethyl 444.9 Antiexudative activity (anti-inflammatory)
Molibresibum ([1,2,4]Triazolo[4,3-a][1,4]benzodiazepine) Triazolo-benzodiazepine 4-chlorophenyl, N-ethyl ~460.0 BET inhibitor (antitumor)
2-{[5-[(3-Chloroanilino)methyl]-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide 1,2,4-Triazole 3-chloroanilino, 2-methylphenyl ~443.9 Not explicitly reported (potential kinase modulation)

*Calculated based on formula C₂₀H₁₅ClN₄OS₂.

Key Observations :

Triazolo-benzodiazepines (e.g., molibresibum) exhibit BET bromodomain selectivity due to their extended hydrophobic pockets, a feature less likely in the target compound due to its smaller quinoline scaffold .

Substituent Effects: The 4-chlorophenyl group is a common motif in antitumor agents (), while 3-chloroanilino () and 2-furylmethyl () groups correlate with anti-inflammatory or antiexudative activity . Sulfanyl-acetamide linkages improve solubility and enable hydrogen bonding, critical for target engagement in kinase inhibitors .

Biological Activity: Compounds with thieno-triazolo-diazepine cores () show nanomolar BET inhibition (IC₅₀ < 100 nM), whereas thiazolo-triazole derivatives () exhibit moderate anti-inflammatory effects (30–50% edema reduction at 10 mg/kg) . The absence of a diazepine ring in the target compound may reduce CNS permeability but improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP (~3.5 estimated) compared to 4-hydroxyphenyl analogs (logP ~2.8 in ), suggesting better membrane permeability .
  • Solubility: Sulfanyl linkages enhance aqueous solubility (e.g., >50 µM in derivatives) compared to non-sulfur analogs .

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